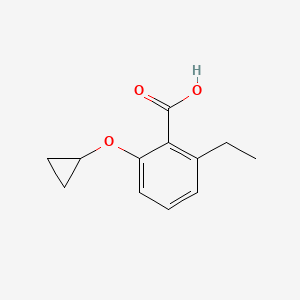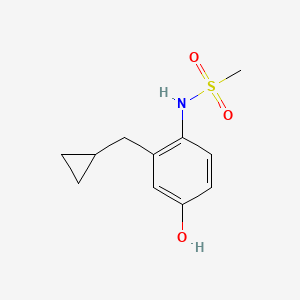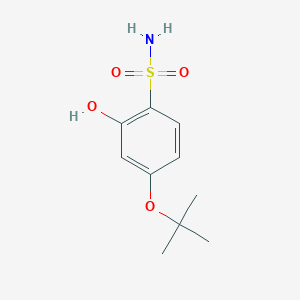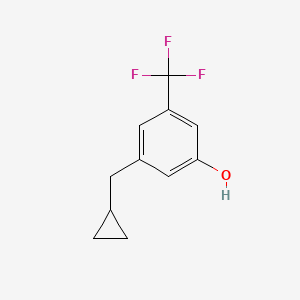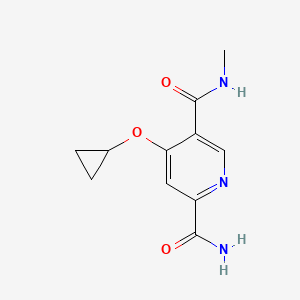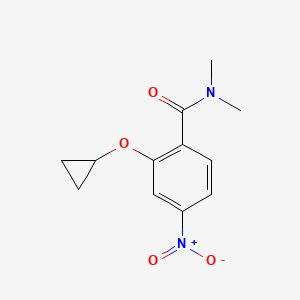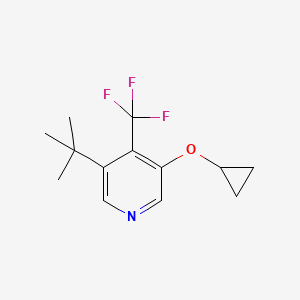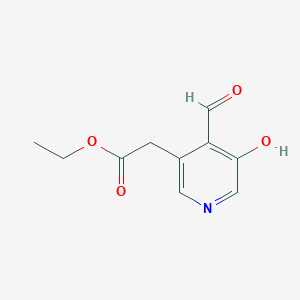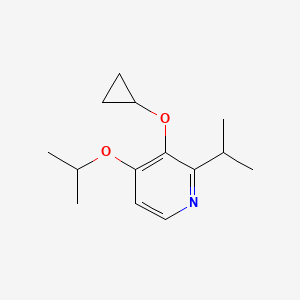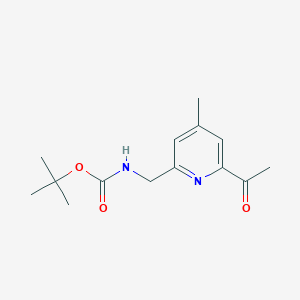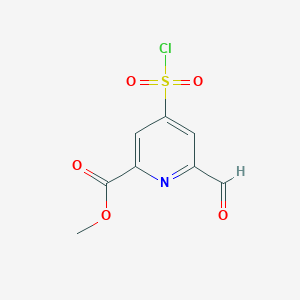
Methyl 4-(chlorosulfonyl)-6-formylpyridine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(chlorosulfonyl)-6-formylpyridine-2-carboxylate is a chemical compound with a complex structure that includes a pyridine ring substituted with chlorosulfonyl, formyl, and carboxylate groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(chlorosulfonyl)-6-formylpyridine-2-carboxylate typically involves multi-step reactions starting from pyridine derivatives. One common method involves the chlorosulfonylation of a pyridine derivative, followed by formylation and esterification reactions. The reaction conditions often require the use of chlorosulfonic acid and other reagents under controlled temperatures to ensure the desired substitutions occur efficiently .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to handle the reagents and reaction conditions safely and efficiently.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-(chlorosulfonyl)-6-formylpyridine-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines or alcohols.
Reduction Reactions: The formyl group can be reduced to an alcohol.
Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like amines or alcohols in the presence of a base such as triethylamine.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of sulfonamides or sulfonate esters.
Reduction: Formation of hydroxymethyl derivatives.
Oxidation: Formation of carboxylic acid derivatives.
Aplicaciones Científicas De Investigación
Methyl 4-(chlorosulfonyl)-6-formylpyridine-2-carboxylate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Material Science: Used in the preparation of functionalized materials for various applications.
Mecanismo De Acción
The mechanism of action of Methyl 4-(chlorosulfonyl)-6-formylpyridine-2-carboxylate involves its reactivity towards nucleophiles and electrophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack, while the formyl group can participate in various redox reactions. These properties make it a versatile reagent in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
6-Chlorosulfonylbenzoxazolin-2-ones: Similar in having a chlorosulfonyl group but with a different core structure.
4-Sulfamoylbenzoic Acid Derivatives: Similar in having a sulfonyl group but with different substituents and core structure.
Uniqueness
Methyl 4-(chlorosulfonyl)-6-formylpyridine-2-carboxylate is unique due to its combination of functional groups on a pyridine ring, which provides a distinct reactivity profile and potential for diverse applications in synthesis and research.
Propiedades
Fórmula molecular |
C8H6ClNO5S |
|---|---|
Peso molecular |
263.66 g/mol |
Nombre IUPAC |
methyl 4-chlorosulfonyl-6-formylpyridine-2-carboxylate |
InChI |
InChI=1S/C8H6ClNO5S/c1-15-8(12)7-3-6(16(9,13)14)2-5(4-11)10-7/h2-4H,1H3 |
Clave InChI |
KEDBLZOQDKLDSP-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=CC(=N1)C=O)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


